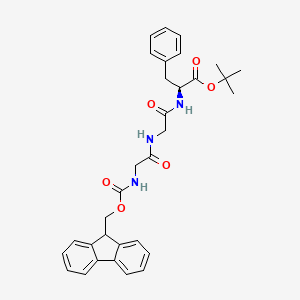

Fmoc-Gly-Gly-Phe-OtBu

Vue d'ensemble

Description

Fmoc-Gly-Gly-Phe-OtBu: est un composé peptidique synthétique largement utilisé dans le domaine de la synthèse peptidique. Le nom chimique complet est ( ( (9H-fluorène-9-yl)méthoxy)carbonyl)glycylglycyl-L-phénylalaninate de tert-butyle . Ce composé se caractérise par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique en phase solide pour protéger le groupe amino des acides aminés .

Mécanisme D'action

Target of Action

Fmoc-Gly-Gly-Phe-OtBu is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In this context, this compound acts as a bridge connecting the antibody to the cytotoxic drug .

Mode of Action

The mode of action of this compound involves its cleavage to release the attached drug in the target cells . The cleavage is typically triggered by conditions within the cell, such as the presence of certain enzymes or changes in pH . This ensures that the drug is released specifically in the target cells, reducing its impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the action of the drug it is linked to in the ADC . Once the drug is released in the target cell, it can interfere with various cellular processes, such as DNA replication or protein synthesis, leading to cell death . The specific pathways affected would depend on the nature of the drug attached to the this compound linker .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are closely tied to the properties of the ADC it is part of . The ADC is designed to be stable in the bloodstream, but once it reaches the target cell, the this compound linker is cleaved to release the drug . The released drug can then exert its cytotoxic effect .

Result of Action

The result of the action of this compound is the targeted delivery of a cytotoxic drug to cancer cells . By releasing the drug specifically in the target cells, this compound helps to maximize the therapeutic effect while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the environment within the target cells . For instance, the cleavage of the linker and release of the drug can be triggered by conditions such as the presence of certain enzymes or changes in pH . Additionally, factors such as the stability of the ADC in the bloodstream and the ability of the ADC to bind to the target cells can also influence the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-Gly-Gly-Phe-OtBu interacts with various enzymes, proteins, and other biomolecules. It is involved in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Cellular Effects

It is known that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de Fmoc-Gly-Gly-Phe-OtBu implique généralement les étapes suivantes:

Protection Fmoc: Le groupe amino de la glycine est protégé en utilisant le groupe Fmoc.

Formation de Liaison Peptidique: La glycine protégée est ensuite couplée avec une autre glycine et de la phénylalanine en utilisant des réactifs de couplage peptidique standard tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Protection tert-butyle: Le groupe carboxyle de la phénylalanine est protégé en utilisant le groupe tert-butyle (OtBu).

Méthodes de Production Industrielle: Dans les milieux industriels, la synthèse de this compound est réalisée à l'aide de synthétiseurs peptidiques automatisés. Ces machines automatisent les étapes répétitives de déprotection et de couplage, garantissant une grande efficacité et un rendement élevé .

Analyse Des Réactions Chimiques

Types de Réactions:

Réactions de Couplage: Le composé peut subir une formation supplémentaire de liaison peptidique avec d'autres acides aminés ou peptides en utilisant des réactifs de couplage standard.

Réactifs et Conditions Communes:

Déprotection: Pipéridine dans le DMF pour l'élimination du Fmoc; TFA dans le DCM pour l'élimination du tert-butyle.

Couplage: DIC et HOBt pour la formation de liaison peptidique.

Principaux Produits:

Peptide Déprotégé: L'élimination des groupes Fmoc et tert-butyle donne le peptide libre.

Chaînes Peptidiques Étendues: Des réactions de couplage supplémentaires étendent la chaîne peptidique.

4. Applications de la Recherche Scientifique

Chimie:

Synthèse Peptidique: Fmoc-Gly-Gly-Phe-OtBu est utilisé comme bloc de construction dans la synthèse de peptides et de protéines plus longs.

Biologie:

Conjugués Anticorps-Médicaments (ADC): Le composé est utilisé comme un lieur clivable dans la synthèse des ADC, qui sont des thérapies anticancéreuses ciblées qui délivrent des médicaments cytotoxiques aux cellules cancéreuses.

Médecine:

Développement de Médicaments: Le rôle du composé dans les ADC le rend précieux dans le développement de thérapies anticancéreuses ciblées.

Industrie:

Biotechnologie: Utilisé dans la production de peptides synthétiques à des fins de recherche et thérapeutiques.

5. Mécanisme d'Action

Mécanisme:

Lieur Clivable: Dans les ADC, this compound agit comme un lieur clivable qui libère le médicament cytotoxique lorsqu'il atteint la cellule cancéreuse cible.

Cibles Moléculaires et Voies: Le lieur est conçu pour être stable dans le sang mais clivable dans l'environnement intracellulaire des cellules cancéreuses, assurant une administration ciblée du médicament.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-Gly-Gly-Phe-OtBu is used as a building block in the synthesis of longer peptides and proteins.

Biology:

Antibody-Drug Conjugates (ADCs): The compound is used as a cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.

Medicine:

Drug Development: The compound’s role in ADCs makes it valuable in the development of targeted cancer therapies.

Industry:

Comparaison Avec Des Composés Similaires

Composés Similaires:

Fmoc-Gly-Gly-D-Phe-OtBu: Structure similaire mais avec de la D-phénylalanine au lieu de la L-phénylalanine.

Fmoc-Glu(OtBu)-OH: Un autre acide aminé protégé par le Fmoc utilisé dans la synthèse peptidique.

Unicité:

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

![2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2604862.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2604878.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)